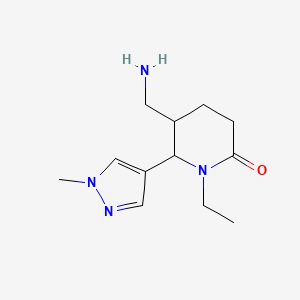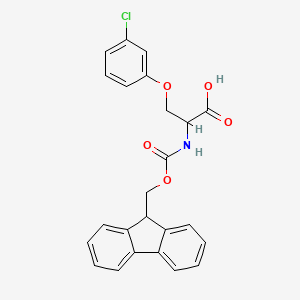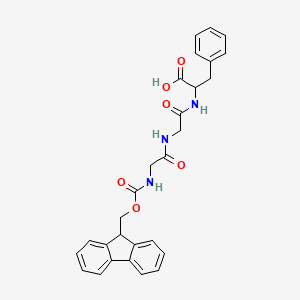
2-Methylpropyl Alcohol-OD
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is an organic compound with the chemical formula C4H10O and a molecular weight of 74.12 g/mol . This compound is commonly used in scientific research due to its unique properties, including its stability and isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methylpropyl Alcohol-OD can be synthesized through several methods. One common method involves the deuteration of isobutanol. This process typically includes the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterating agent such as deuterium oxide (D2O). The reaction conditions often require a catalyst and controlled temperature to ensure the efficient exchange of isotopes .
Industrial Production Methods
Industrial production of this compound involves the large-scale deuteration of isobutanol. This process is similar to the laboratory synthesis but is conducted on a larger scale with more stringent controls to ensure high purity and yield. The use of advanced catalytic systems and optimized reaction conditions are crucial for the industrial production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylpropyl Alcohol-OD undergoes several types of chemical reactions, including:
Oxidation: This reaction converts the alcohol into a corresponding aldehyde or ketone.
Reduction: This reaction typically involves the reduction of the alcohol to an alkane.
Substitution: This reaction involves the replacement of the hydroxyl group with another substituent, such as a halogen.
Major Products Formed
Oxidation: 2-Methylpropanal or 2-Methylpropanoic acid.
Reduction: Isobutane.
Substitution: 2-Methylpropyl chloride or 2-Methylpropyl bromide.
Applications De Recherche Scientifique
2-Methylpropyl Alcohol-OD is widely used in various scientific research fields due to its unique properties:
Mécanisme D'action
The mechanism of action of 2-Methylpropyl Alcohol-OD involves its interaction with various molecular targets and pathways. In metabolic studies, the deuterium atoms in the compound are traced to understand the biochemical pathways and metabolic processes. The presence of deuterium alters the kinetic isotope effects, providing insights into the reaction mechanisms and metabolic rates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isobutanol (2-Methylpropan-1-ol): The non-deuterated form of 2-Methylpropyl Alcohol-OD, commonly used as a solvent and in the production of various chemicals.
1-Butanol: Another primary alcohol with similar properties but different structural configuration.
2-Butanol: A secondary alcohol with different reactivity and applications.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium allows for the study of kinetic isotope effects, metabolic tracing, and the development of deuterated drugs with potentially improved pharmacokinetic properties .
Propriétés
Formule moléculaire |
C4H10O |
|---|---|
Poids moléculaire |
75.13 g/mol |
Nom IUPAC |
1-deuteriooxy-2-methylpropane |
InChI |
InChI=1S/C4H10O/c1-4(2)3-5/h4-5H,3H2,1-2H3/i5D |
Clé InChI |
ZXEKIIBDNHEJCQ-UICOGKGYSA-N |
SMILES isomérique |
[2H]OCC(C)C |
SMILES canonique |
CC(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1R)-1-azidoethyl]-4-chlorobenzene](/img/structure/B12310932.png)
![(2R,3aR,6S,7aR)-3a-Methyl-2-((perfluorophenyl)thio)-6-(prop-1-en-2-yl)hexahydrobenzo[d][1,3,2]oxathiaphosphole 2-sulfide](/img/structure/B12310938.png)


![N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]formamide](/img/structure/B12310955.png)
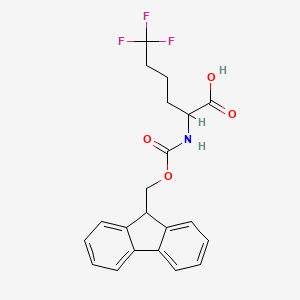
![[(6Z,10Z)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12310962.png)

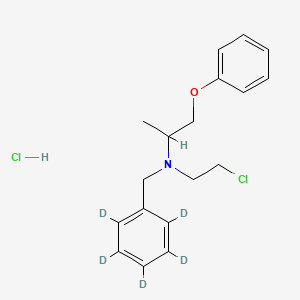
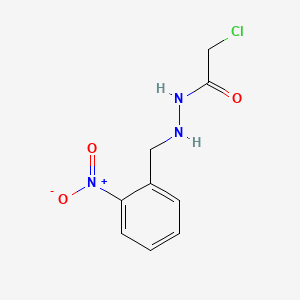
![Methyl octahydrocyclopenta[b]pyrrole-3a-carboxylate](/img/structure/B12311000.png)
